2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine
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Overview
Description
2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical and chemical properties, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is reacted with fluorinating agents under controlled conditions . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate . Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in agrochemicals.
2-Fluoro-4-(trifluoromethyl)pyridine: Utilized in the synthesis of aminopyridines.
Uniqueness
2-Fluoro-6-methoxy-3-(trifluoromethyl)pyridine is unique due to the combination of its fluorine and methoxy groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C7H5F4NO |
---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F4NO/c1-13-5-3-2-4(6(8)12-5)7(9,10)11/h2-3H,1H3 |
InChI Key |
JUWQMNDJQUVYCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
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